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Compound of Interest

Compound Name: HET0016

Cat. No.: B019375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target enzyme selectivity of HET0016,

a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The

document summarizes key quantitative data, details experimental methodologies, and

visualizes relevant biological pathways to offer a comprehensive resource for researchers in

pharmacology and drug development.

Quantitative Selectivity Profile of HET0016
HET0016, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine, has been

identified as a highly potent and selective inhibitor of the cytochrome P450 (CYP) enzymes

responsible for the synthesis of 20-HETE.[1][2][3] Its selectivity has been evaluated against

various CYP isoforms and other enzymes, demonstrating a significant therapeutic window. The

following tables summarize the inhibitory activity of HET0016 across different enzyme targets

and experimental systems.

Table 1: HET0016 Inhibition of 20-HETE Synthesis
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Target
Enzyme/System

Species IC50 (nM) Reference

20-HETE Formation

(Renal Microsomes)
Rat 35 ± 4 [1]

20-HETE Formation

(Renal Microsomes)
Human 8.9 ± 2.7 [1][3]

Recombinant CYP4A1 17.7 [4][5]

Recombinant CYP4A2 12.1 [4][5]

Recombinant CYP4A3 20.6 [4][5]

Table 2: HET0016 Off-Target Inhibitory Activity

Off-Target Enzyme Species/System IC50 (nM) Reference

Epoxyeicosatrienoic

Acid (EET) Formation

Rat Renal

Microsomes
2800 ± 300 [1]

Cyclooxygenase

(COX) Activity
Ram Seminal Vesicles 2300 [1]

CYP2C9 Human 3300 [1][2]

CYP2D6 Human 83,900 [1][2]

CYP3A4 Human 71,000 [1][2]

CYP2C11 611 [4][6]

The data clearly indicates that HET0016 is a substantially more potent inhibitor of 20-HETE

synthesis than of other related enzymes, with selectivity ratios often exceeding 100-fold.[7]

Signaling Pathways Modulated by HET0016
HET0016 exerts its biological effects by inhibiting the synthesis of 20-HETE, a key signaling

molecule involved in various physiological and pathological processes, including the regulation
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of vascular tone and inflammation.[8][9] By reducing 20-HETE levels, HET0016 can modulate

downstream signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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